molecular formula C8H15NO3S B1445799 N-tert-butyl-1-formylcyclopropane-1-sulfonamide CAS No. 1409950-09-9

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Cat. No.: B1445799
CAS No.: 1409950-09-9
M. Wt: 205.28 g/mol
InChI Key: HWRWXSHAVJWSCE-UHFFFAOYSA-N
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Description

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (CAS 1409950-09-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H15NO3S and a molecular weight of 205.27 g/mol , this reagent features a unique structure combining a cyclopropane ring substituted with both formyl and sulfonamide groups. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous pharmacologically active agents . Sulfonamides exhibit a wide range of activities, including antibacterial effects through the inhibition of dihydropteroate synthase (DHPS) , as well as anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory properties . The tert-butyl group and the formyl moiety on the cyclopropane ring make this molecule a valuable and versatile synthon (a building block for synthesis) for further chemical exploration. The formyl group is particularly reactive, allowing for derivatization or serving as a key intermediate in the construction of more complex molecules. This compound is intended for research applications only, such as in method development, chemical synthesis, and the investigation of structure-activity relationships (SAR) in drug discovery. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWXSHAVJWSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213882
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1409950-09-9
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring is typically constructed via the Simmons-Smith reaction , which involves the reaction of an alkene with a zinc-copper couple and a diazo compound or diiodomethane, generating the cyclopropane ring with high stereoselectivity. Alternative methods include carbene transfer reactions using dichlorocarbene intermediates for [2+1] cycloaddition to alkenes.

Introduction of the Sulfonamide Group

The sulfonamide moiety is introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This nucleophilic substitution forms the sulfonamide bond (R-SO₂-NH-R′), critical for the compound’s biological activity.

Incorporation of the tert-Butyl Group

The tert-butyl substituent is typically introduced via alkylation reactions. Alkyl halides (e.g., tert-butyl bromide) react with amine precursors under basic conditions (e.g., sodium hydride) to form the tert-butyl sulfonamide structure. Alternatively, tert-butyl sulfinamide intermediates can be synthesized and subsequently converted to the target sulfonamide.

Formylation at the Cyclopropane Ring

The formyl group at the 1-position can be introduced through selective oxidation or formylation reactions. Common approaches include the use of formylating agents such as N,N-dimethylformamide (DMF) activated by thionyl chloride or other chlorinating agents under controlled low-temperature conditions.

Industrial and Laboratory Synthesis: Stepwise Methodology

A representative multi-step synthetic route for N-tert-butyl-1-formylcyclopropane-1-sulfonamide includes:

Step Reaction Reagents/Conditions Notes
1 Cyclopropane ring formation Simmons-Smith reaction: alkene + Zn-Cu + diiodomethane High stereoselectivity; solvent: ether or THF
2 Sulfonamide introduction Cyclopropane derivative + sulfonyl chloride + triethylamine Base scavenges HCl; mild conditions
3 tert-Butyl group alkylation Amine precursor + tert-butyl halide + NaH Strong base required; inert atmosphere recommended
4 Formylation Sulfonamide + DMF + thionyl chloride at 5-10°C Dropwise addition; low temperature to prevent side reactions

This sequence is optimized for yield and purity, with reaction times varying from several hours to days depending on scale and conditions.

Advanced Preparation Techniques and Chiral Considerations

Recent advances in the preparation of tert-butyl sulfonamide derivatives involve chiral synthesis methods to obtain optically pure compounds, which are important for pharmaceutical applications.

  • Grignard Reaction-Based Synthesis : Halogenated tert-butane reacts with magnesium to form a Grignard reagent, which then reacts with sulfur dioxide to yield tert-butyl sulfinic acid. This intermediate is converted to tert-butyl sulfinyl chloride with thionyl chloride and further transformed into chiral tert-butyl sulfinamide using chiral alkaloid catalysts such as quinidine or cinchonine under cryogenic conditions (-35 ± 5°C).

  • Metal-Mediated Reduction : The chiral sulfinamide intermediate is reduced in liquid ammonia in the presence of metallic lithium, sodium, or ferric nitrate to yield the chiral tert-butyl sulfinamide.

This method avoids the use of malodorous tert-butyl mercaptan and is more suitable for industrial-scale production due to the use of common, inexpensive starting materials and recyclable catalysts.

Analytical and Stability Considerations

  • Characterization : Purity and structural integrity are confirmed by techniques such as NMR spectroscopy (¹H and ¹³C), GC/MS, HPLC with UV detection, and high-resolution mass spectrometry (HRMS). The cyclopropane ring protons typically resonate at δ 0.8–1.2 ppm, while the sulfonamide NH appears near δ 5.5–6.5 ppm.

  • Storage Stability : The compound should be stored in amber glass vials under inert atmosphere (argon) at -20°C to prevent hydrolysis and degradation. Exposure to moisture, strong acids, or bases should be avoided.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Advantages Challenges
Cyclopropane ring formation Simmons-Smith reaction Alkene, Zn-Cu, diiodomethane Ether/THF, room temp High stereoselectivity Requires careful handling of reagents
Sulfonamide introduction Reaction with sulfonyl chloride Sulfonyl chloride, triethylamine Mild, room temp Efficient sulfonamide bond formation Control of reaction pH needed
tert-Butyl group introduction Alkylation with tert-butyl halide tert-Butyl bromide, NaH Inert atmosphere, elevated temp High yield of tert-butyl sulfonamide Strong base handling, side reactions possible
Formylation DMF/thionyl chloride formylation DMF, SOCl₂ 5-10°C, dropwise addition Selective formylation Low temp required to avoid decomposition
Chiral tert-butyl sulfinamide synthesis Grignard + SO₂ + chiral alkaloid catalysis Halogenated tert-butane, Mg, SO₂, quinidine Cryogenic (-35°C), inert solvents Chiral purity, industrial scalability Requires low temp and metal handling

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-formylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-1-formylcyclopropane-1-sulfonamide may have therapeutic potential due to its structural similarity to other bioactive sulfonamides. Sulfonamides are known for their antibacterial properties and are used in various pharmaceuticals. Research indicates that compounds with similar structures can interact with biological pathways, potentially leading to new drug discoveries .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Nitrogen heterocycles are prevalent in many biologically active compounds, including pharmaceuticals. The ability of this compound to undergo various transformations makes it a key player in synthesizing complex molecules .

Materials Science

In materials science, this compound can be utilized in developing new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of materials used in diverse applications, from coatings to polymers.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryExploration of therapeutic uses related to antibacterial propertiesNew drug candidates
Organic SynthesisIntermediate for synthesizing nitrogen heterocyclesAccess to diverse bioactive compounds
Materials ScienceDevelopment of new materials or catalystsEnhanced material performance

Case Study 1: Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. A study focusing on structurally related compounds highlighted the potential of this compound as a candidate for further investigation into its efficacy against resistant bacterial strains .

Case Study 2: Synthesis of Nitrogen Heterocycles

A series of experiments revealed that this compound could effectively serve as a precursor for synthesizing various nitrogen heterocycles. The methodology employed showcased high yields and selectivity, underscoring its utility in organic synthesis .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-formylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can undergo chemical transformations that modulate the compound’s biological activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-tert-butyl-1-formylcyclopropane-1-sulfonamide: can be compared with other sulfonamide derivatives such as:

Uniqueness:

  • The presence of the cyclopropane ring in this compound provides unique steric and electronic properties, distinguishing it from other sulfonamide derivatives. This structural feature enhances its reactivity and potential applications in various fields.

Biological Activity

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (NTBCS) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects, supported by case studies and relevant data.

Synthesis of this compound

The synthesis of NTBCS typically involves the reaction of tert-butylsulfonamide with formylation agents under controlled conditions. The compound can be synthesized through various methods, including Friedel-Crafts reactions and condensation processes. For instance, the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde has been documented as a viable pathway to produce sulfonamide derivatives .

Antimicrobial Activity

Sulfonamides, including NTBCS, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folate synthesis, which is crucial for DNA replication. This inhibition occurs through the competitive antagonism of para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthase, leading to reduced folate production and ultimately hindering bacterial growth .

Table 1 summarizes various studies that have investigated the antimicrobial efficacy of sulfonamides:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Reference
This compoundStaphylococcus aureus32 µg/mL
SulfamethazineEscherichia coli16 µg/mL
SulfadiazineNocardia8 µg/mL

Antioxidant Activity

In addition to antimicrobial effects, NTBCS has shown potential antioxidant activity. Studies have indicated that sulfonamides can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage in various conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on NTBCS demonstrated its efficacy against a range of bacterial strains. The compound was tested using the agar dilution method, which revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide structure could enhance its antimicrobial potency .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective potential of sulfonamides. A related compound was shown to inhibit c-Jun N-terminal kinase (JNK) pathways in models of cerebral ischemia, suggesting that NTBCS may possess similar protective properties through modulation of inflammatory responses and cell survival pathways .

Q & A

Q. How can researchers optimize the synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide to improve yield and purity?

Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent, catalyst, and reaction time. For example, multi-step protocols (e.g., 5-step reactions) can be refined by:

  • Step 1: Using tert-butyl methyl ether (TBME) at 20°C for 1 hour to ensure controlled formylation .
  • Step 2: Employing N-ethyl-N,N-diisopropylamine in isopropyl alcohol at 80°C for 48 hours to enhance intermediate stability .
  • Step 3: Introducing inert atmospheres during sodium methylate/hydroxylamine hydrochloride reactions to prevent oxidation .

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

StepReagent/ConditionSolventTemperatureTimeYield Impact
1tert-butyl methyl etherTBME20°C1 hLow yield, high purity
2N-ethyl-N,N-diisopropylamineIsopropyl alcohol80°C48 hModerate yield
3Inert atmosphere (N₂)Methanol40°C48 hPrevents side reactions

Methodology:

  • Monitor reaction progress via GC/MS to identify byproducts .
  • Use column chromatography (e.g., silica gel with tert-butyl methyl ether/hexane) for purification .

Q. What characterization techniques confirm the structure of this compound?

Answer: A combination of spectroscopic and analytical methods is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane ring integrity and sulfonamide functionality .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., m/z 249.08 for C₉H₁₅NO₃S) .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the cyclopropane core .

Methodology:

  • Compare spectral data with structurally analogous compounds (e.g., N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for cyclopropane-sulfonamide derivatives?

Answer: Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Cross-Validation: Use multiple techniques (e.g., IR for formyl group detection vs. NMR for spatial arrangement) .
  • Computational Modeling: Density Functional Theory (DFT) to predict and compare experimental vs. theoretical spectra .

Methodology:

  • Perform variable-temperature NMR to assess dynamic effects on signal splitting .
  • Iteratively refine computational models using software like Gaussian or ORCA to match experimental data .

Q. What mechanistic insights explain the reactivity of the sulfonamide group in this compound under basic conditions?

Answer: The sulfonamide’s electron-withdrawing nature and steric hindrance from the tert-butyl group influence reactivity. Key approaches:

  • Kinetic Studies: Track reaction rates under varying pH using UV-Vis spectroscopy .
  • Isotopic Labeling: Use ¹⁸O-labeled water to probe hydrolysis pathways .

Methodology:

  • Design competition experiments between sulfonamide derivatives to quantify steric vs. electronic effects .

Q. How can researchers design stability-indicating assays for this compound?

Answer: Stability studies should mimic storage and operational conditions:

  • Accelerated Aging: Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Forced Degradation: Use oxidative (H₂O₂), acidic (HCl), and basic (NaOH) stressors to identify degradation products .

Q. Table 2: Stability Testing Conditions and Analytical Methods

ConditionStressorDurationAnalytical ToolKey Metrics
Thermal40°C4 weeksHPLCPeak purity
Oxidative3% H₂O₂24 hLC-MSNew m/z signals
Hydrolytic (Acidic)0.1M HCl48 hNMRStructural changes

Methodology:

  • Compare results with structurally similar compounds (e.g., tert-butyl methyl ether derivatives) to predict stability trends .

Q. What strategies mitigate conflicting data in solvent compatibility studies for cyclopropane-sulfonamides?

Answer: Conflicts often stem from solvent polarity or proticity. Solutions include:

  • Systematic Solvent Screening: Test solubility in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents .
  • Molecular Dynamics Simulations: Model solvent-solute interactions to explain experimental discrepancies .

Methodology:

  • Use Hansen Solubility Parameters (HSP) to predict compatibility and guide solvent selection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 2
N-tert-butyl-1-formylcyclopropane-1-sulfonamide

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